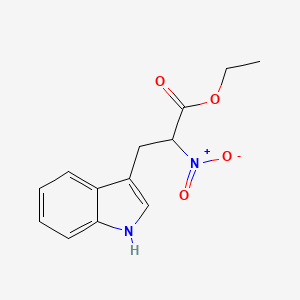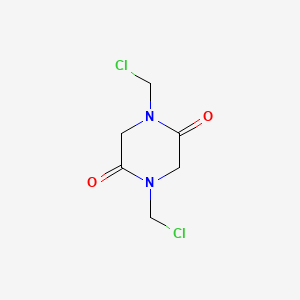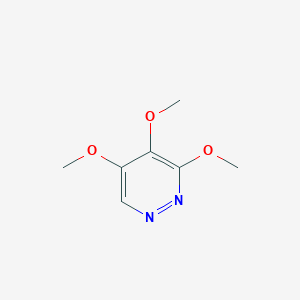
3,4,5-Trimethoxypyridazine
概要
説明
3,4,5-Trimethoxypyridazine is a heterocyclic compound characterized by a pyridazine ring substituted with three methoxy groups at the 3, 4, and 5 positions
準備方法
The synthesis of 3,4,5-Trimethoxypyridazine typically involves the methoxylation of 3,4,5-trichloropyridazine. The reaction with sodium methoxide (NaOMe) in methanol is a common method, resulting in the substitution of chlorine atoms with methoxy groups . The reaction conditions often include refluxing the mixture to achieve the desired product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring cost-effectiveness and efficiency.
化学反応の分析
3,4,5-Trimethoxypyridazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The methoxy groups can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents depend on the desired outcome.
Substitution Reactions: Common reagents include sodium methoxide for methoxylation and other nucleophiles for further substitution.
Major products formed from these reactions include various substituted pyridazines, which can be further functionalized for specific applications.
科学的研究の応用
3,4,5-Trimethoxypyridazine has been explored for its potential in several scientific research areas:
Medicinal Chemistry: The compound’s structure allows for modifications that can lead to the development of new pharmaceuticals with potential anticancer, antimicrobial, and anti-inflammatory properties.
Materials Science: Its unique electronic properties make it a candidate for use in organic electronics and other advanced materials.
Biological Studies: The compound can be used as a probe to study various biological processes due to its ability to interact with specific molecular targets.
作用機序
The mechanism of action of 3,4,5-Trimethoxypyridazine involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxy groups play a crucial role in binding to these targets, influencing the compound’s biological activity. Specific pathways and targets depend on the application, but common mechanisms include inhibition of enzyme activity and modulation of receptor function .
類似化合物との比較
3,4,5-Trimethoxypyridazine can be compared to other methoxylated pyridazines and pyridines. Similar compounds include:
3,4-Dimethoxypyridazine: Lacks one methoxy group, resulting in different chemical and biological properties.
3,5-Dimethoxypyridazine: Another variant with distinct reactivity and applications.
3,4,5-Trimethoxyphenyl derivatives: These compounds share the trimethoxy substitution pattern but differ in the core structure, leading to varied applications and properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique electronic and steric properties, making it suitable for specialized applications.
特性
IUPAC Name |
3,4,5-trimethoxypyridazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O3/c1-10-5-4-8-9-7(12-3)6(5)11-2/h4H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INLGKPDNNMUADJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=NC(=C1OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50548149 | |
| Record name | 3,4,5-Trimethoxypyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50548149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63910-39-4 | |
| Record name | 3,4,5-Trimethoxypyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50548149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


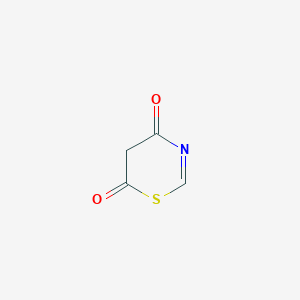
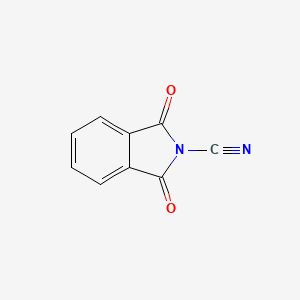
![[2-(1H-pyrrol-1-yl)thiophen-3-yl]methanamine](/img/structure/B3355799.png)
![4H-Pyrrolo[1,2-a]thieno[3,2-f][1,4]diazepine](/img/structure/B3355806.png)

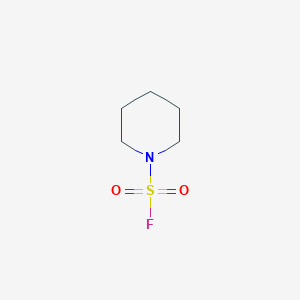

![2-Methylpyrido[3,4-d]pyrimidin-4-amine](/img/structure/B3355836.png)
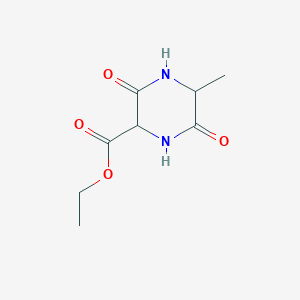
![6-[(4-Methylpiperazin-1-yl)methyl]pyridin-2-amine](/img/structure/B3355851.png)
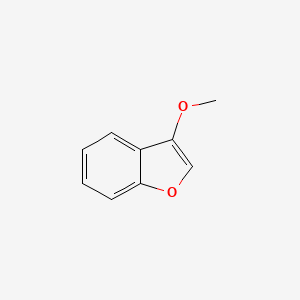
![Pyrido[3,4-d]pyridazine, 1,4-dimethoxy-, 6-oxide](/img/structure/B3355869.png)
